2,5-Bis[di(2-thienyl)methyl]thiophene

electrochemistry redox potential thiophene oligomers

2,5-Bis[di(2-thienyl)methyl]thiophene (16b) is a 2,5-bis-thienyl substituted thiophene featuring a central thiophene ring symmetrically substituted at the 2- and 5-positions with di(2-thienyl)methyl groups. It belongs to the class of thiophene-based conjugated oligomers and is synthesized via a metal-free heterocyclization route.

Molecular Formula C22H16S5
Molecular Weight 440.7g/mol
Cat. No. B429122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis[di(2-thienyl)methyl]thiophene
Molecular FormulaC22H16S5
Molecular Weight440.7g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=CS2)C3=CC=C(S3)C(C4=CC=CS4)C5=CC=CS5
InChIInChI=1S/C22H16S5/c1-5-15(23-11-1)21(16-6-2-12-24-16)19-9-10-20(27-19)22(17-7-3-13-25-17)18-8-4-14-26-18/h1-14,21-22H
InChIKeyOVXUSLRBHZDMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis[di(2-thienyl)methyl]thiophene: Core Structural and Optical Baseline for Thienyl-Substituted Thiophene Procurement


2,5-Bis[di(2-thienyl)methyl]thiophene (16b) is a 2,5-bis-thienyl substituted thiophene featuring a central thiophene ring symmetrically substituted at the 2- and 5-positions with di(2-thienyl)methyl groups [1]. It belongs to the class of thiophene-based conjugated oligomers and is synthesized via a metal-free heterocyclization route [1]. The compound is characterized by UV-Vis-NIR absorption and fluorescence spectroscopy as well as cyclic voltammetry [1].

Why 2,5-Bis[di(2-thienyl)methyl]thiophene Cannot Be Substituted by Generic Thiophene Oligomers Without Performance Loss


In-class thiophene oligomers are not interchangeable because their electrochemical and optical properties are exquisitely sensitive to the π-conjugation backbone. Replacing phenylene rings with thiophene moieties progressively lowers the oxidation potential and alters the redox reversibility, as demonstrated by the systematic decrease from 1.03 V (PhThPh, 6e) to 0.93 V (PhThTh, 12a) to 0.78 V (ThThTh, 16b) [1]. Moreover, only the all-thienyl backbone (16b) affords a reversible oxidation, whereas the phenylene-containing analogues undergo irreversible oxidation [1]. These backbone-dependent differences directly impact device performance and must guide procurement decisions.

Quantitative Evidence for 2,5-Bis[di(2-thienyl)methyl]thiophene Differentiation: Electrochemical, Optical, and Spectroelectrochemical Metrics


Lower Oxidation Potential vs. Phenylene-Containing Analogues

Compound 16b exhibits an oxidation potential (Eox) of 0.78 V vs. Fc+/Fc, which is 0.25 V lower than that of the PhThPh analogue 6e (1.03 V) and 0.15 V lower than the PhThTh analogue 12a (0.93 V) [1].

electrochemistry redox potential thiophene oligomers

Reversible Oxidation vs. Irreversible Oxidation of Phenylene-Containing Analogue

In contrast to compound 6e (PhThPh), which undergoes irreversible oxidation, compound 16b exhibits a reversible oxidation process [1].

electrochemistry reversibility redox stability

Red-Shifted Radical Anion Absorption vs. Phenylene-Containing Analogue

The radical anion of compound 16b exhibits absorption bands at 598 nm and 1038 nm, which are remarkably red-shifted relative to the radical anion of its 2,5-bis(het)aryl substituted analogue 6e (containing the PhThPh backbone) [1].

spectroelectrochemistry radical ions optical absorption

Minimal Stokes Shift Among Cyano-Substituted Derivatives

Compound 16b displays a Stokes shift of 39 nm (0.30 eV), which is the smallest among the cyano-substituted compounds in the series (e.g., 12a: 73 nm; 6e: 65 nm) [1].

fluorescence Stokes shift optical properties

Metal-Free Synthesis vs. Heavy Metal Catalyzed Cross-Coupling

The synthesis of 2,5-bis-thienyl substituted thiophenes (including 16b) employs an efficient heterocyclization procedure starting from simple educts and avoids the use of heavy metal catalysts commonly required for C–C coupling reactions [1].

synthesis green chemistry purity

Optimal Deployment Scenarios for 2,5-Bis[di(2-thienyl)methyl]thiophene Based on Quantitative Differentiation


Organic Field-Effect Transistor (OFET) Active Layer Precursor

The lower oxidation potential (0.78 V) and reversible oxidation behavior of 2,5-Bis[di(2-thienyl)methyl]thiophene [1] make it an attractive monomer or precursor for p-type organic semiconductors in OFETs. The metal-free synthesis route minimizes impurities that could otherwise degrade charge carrier mobility [1].

Electrochromic Device Functional Layer

The compound's reversible oxidation and the pronounced red-shift of its radical anion absorption into the NIR (598 nm, 1038 nm) relative to phenylene-containing analogues [1] enable distinct color changes with high contrast, positioning it for use in smart windows or adaptive displays.

Optoelectronic Material Structure-Property Correlation Studies

The well-defined, symmetrical ThThTh backbone and the availability of comparative data across the PhThPh → PhThTh → ThThTh series [1] make this compound a valuable reference standard for investigating π-conjugation effects on redox potentials, optical gaps, and excited-state dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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